alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride is a chemical compound with the molecular formula C7H14ClN3O2 and a molecular weight of 207.66 g/mol . It is often used as an intermediate in the synthesis of various pharmaceutical compounds, including potential inhibitors of cysteine proteases for the treatment of medical diseases and viral infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide as a starting material . The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxopyrrolidines, while reduction may produce reduced amides .
Wissenschaftliche Forschungsanwendungen
Alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride involves its interaction with specific molecular targets, such as cysteine proteases . By inhibiting these enzymes, the compound can interfere with various biological pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride include:
- Methyl (S)-2-(Boc-amino)-3-((S)-2-oxo-3-pyrrolidinyl)propanoate
- Nirmatrelvir Impurity 8
- Nirmatrelvir Impurity 9
- Nirmatrelvir Impurity 6
Uniqueness
This compound is unique due to its specific structure and its ability to act as an intermediate in the synthesis of various pharmaceutical compounds. Its role as a potential inhibitor of cysteine proteases also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C7H14ClN3O2 |
---|---|
Molekulargewicht |
207.66 g/mol |
IUPAC-Name |
2-amino-3-(2-oxopyrrolidin-3-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C7H13N3O2.ClH/c8-5(6(9)11)3-4-1-2-10-7(4)12;/h4-5H,1-3,8H2,(H2,9,11)(H,10,12);1H |
InChI-Schlüssel |
XMKRXOFRYITIKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C1CC(C(=O)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.